4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the bromophenyl acetyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative. The final step involves the cyclization and formation of the pyranone ring, which is achieved through specific reaction conditions that may include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives, piperidinyl compounds, and pyranone-containing molecules. These compounds may share some structural features and chemical properties with 4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQZILJAMAIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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